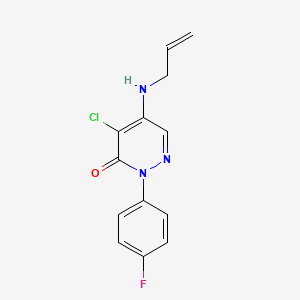

![molecular formula C23H17ClF3N3O B3037550 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime CAS No. 478257-49-7](/img/structure/B3037550.png)

2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime

説明

The compound “2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes . For instance, 2-phenylimidazo[1,2-a]pyridine is added slowly to a flask placed in an ice bath containing DMF and POCl3 . The reaction time is kept short by carrying out cross-coupling reactions under microwave irradiation .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using techniques like 1H NMR and 13C NMR . For example, the 1H NMR spectrum (DMSO-d6) of a similar compound showed various peaks at different ppm values .Chemical Reactions Analysis

Imidazole derivatives have been studied for their catecholase activity . The principle of this activity is based on the oxidation reaction of catechol to o-quinone . The complexes formed between these ligands and copper (II) salts were examined for their catecholase activity .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be determined using various techniques. For instance, a white solid derivative of imidazole had a melting point of 167°C .科学的研究の応用

Sonogashira-Type Reactions

The compound has been used as a precursor in Sonogashira-type cross-coupling reactions. This involves the transformation of various alkynes to create 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are then treated with tert-butylamine under microwave assistance to yield 1-phenylpyrazolo[4,3-c]pyridines. Additionally, the oximes derived from these aldehydes undergo silver-triflate-catalysed regioselective cyclisation to form 1-phenylpyrazolo[4,3-c]pyridine 5-oxides (Vilkauskaitė, Šačkus, & Holzer, 2011).

Synthesis of Heterosubstituted Chalcones and Oxopyrimidines

The compound has been involved in the synthesis of heterosubstituted chalcones and oxopyrimidines. This process is initiated by the reaction of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with different aryl acetophenones, followed by reactions with urea to yield various pyrimidin-2(1H)-ones. These compounds have been studied for their antimicrobial activity (Joshi, Vekariya, Dodiya, Ghetiya, & Joshi, 2012).

Mechanochemical and Conformational Study

The compound is part of a group of N-heterocyclic carbonyl compounds transformed into oximes using hydroxylamine hydrochloride. This mechanochemical pathway is notable for being green and solvent-free, suitable for compounds with intrinsic basic nitrogen atoms like imidazole and benzimidazole (Primožič et al., 2014).

Intramolecular 1,3-dipolar Cycloaddition Studies

The compound has been part of studies involving intramolecular 1,3-dipolar cycloadditions, leading to fused isoxazolidine derivatives under mild conditions. This process includes oxime-nitrone isomerization, a crucial step for the successful completion of these reactions (Gotoh, Sun, Hirayama, & Noguchi, 1996).

Synthesis of Imidazo[1,2-a]pyridines

This compound is integral in the aqueous synthesis of methylimidazo[1,2-a]pyridines, achieved without any deliberate addition of catalysts. It also plays a role in silver-catalyzed intramolecular aminooxygenation processes to produce imidazo[1,2-a]pyridine-3-carbaldehydes (Mohan, Rao, & Adimurthy, 2013).

Safety and Hazards

将来の方向性

The future directions in the research of imidazole derivatives could involve the development of new drugs to overcome the increasing public health problems due to antimicrobial resistance . The broad range of chemical and biological properties of imidazole makes it a promising candidate for the development of novel drugs .

特性

IUPAC Name |

(E)-1-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClF3N3O/c1-15-9-10-30-20(22(29-21(30)11-15)17-5-7-19(24)8-6-17)13-28-31-14-16-3-2-4-18(12-16)23(25,26)27/h2-13H,14H2,1H3/b28-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQBBQYUKFZLBF-XODNFHPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C=NOCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=NC(=C(N2C=C1)/C=N/OCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

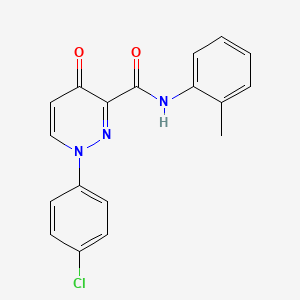

![2,6-Di(tert-butyl)-4-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B3037471.png)

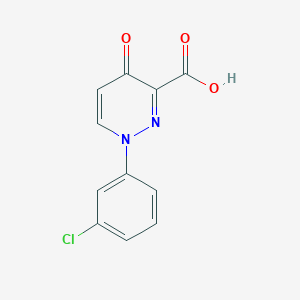

![2,3-dichloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide](/img/structure/B3037473.png)

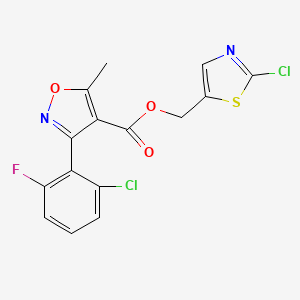

![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile](/img/structure/B3037478.png)

![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3037481.png)

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methylbenzenesulfonate](/img/structure/B3037483.png)

![5-chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B3037484.png)

![2-Amino-4-[(4-chlorobenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B3037485.png)

![5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B3037486.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride](/img/structure/B3037487.png)

![2-(allylsulfanyl)-N,N-diethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B3037489.png)